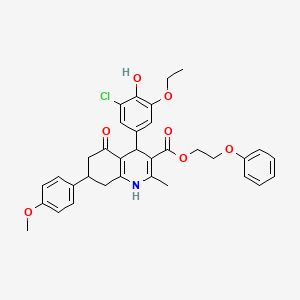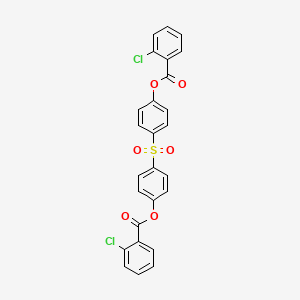![molecular formula C21H24N4O7S B4995489 N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B4995489.png)
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a hydroxypropyl group, and a nitrophenyl benzene sulfonamide moiety
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, it could be studied for its potential therapeutic effects. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Méthodes De Préparation
The synthesis of N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting with the formation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrophenyl benzene sulfonamide moiety through a sulfonation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
3-[(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)METHYL]BENZONITRILE: Similar imidazolidinone structure but different functional groups.
4-[3-(4-HYDROXYBUTYL)-4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL]-2-(TRIFLUOROMETHYL)BENZONITRILE: Similar imidazolidinone structure with additional functional groups.
N,N’-METHYLENEBIS[N’-3-(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]UREA: Contains imidazolidinone rings and urea groups.
Propriétés
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-14-8-10-16(11-9-14)33(31,32)24(17-6-4-5-7-18(17)25(29)30)13-15(26)12-23-19(27)21(2,3)22-20(23)28/h4-11,15,26H,12-13H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZWLBGSEKAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=O)C(NC2=O)(C)C)O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
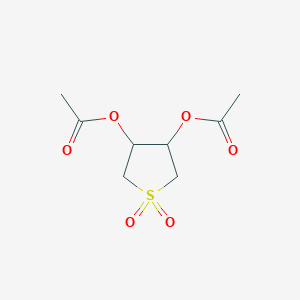
![[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone](/img/structure/B4995409.png)
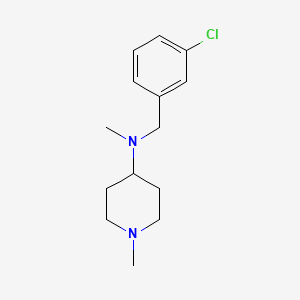
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)
![N,N-diethyl-4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B4995422.png)
![ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
![1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4995467.png)
![2-[(4E)-4-{[3-Bromo-4-(dimethylamino)phenyl]methylidene}-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
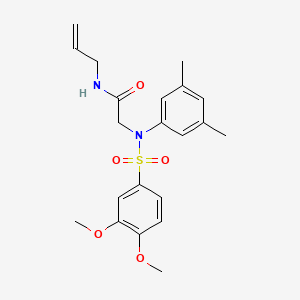
![1,3-Dichloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-5-methylbenzene](/img/structure/B4995488.png)
